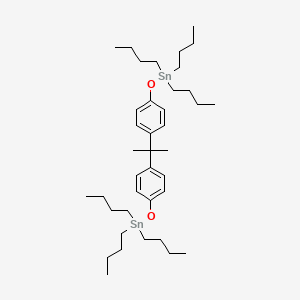
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) is a chemical compound with the molecular formula C39H68O2Sn2. It is known for its unique structure, which includes two tributylstannane groups connected by an isopropylidene bridge through p-phenyleneoxy linkages. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) typically involves the reaction of bisphenol A with tributyltin chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) depend on the type of reaction. For example, oxidation reactions yield stannic derivatives, while substitution reactions can produce a variety of functionalized tin compounds.
科学的研究の応用
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) involves its interaction with molecular targets through its tin-containing groups. These interactions can lead to the formation of complexes with biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications.
類似化合物との比較
Similar Compounds
- Bis(tributyltin) oxide
- Tributyltin acetate
- Tributyltin fluoride
- Tributyl (methacryloyloxy)stannane
- Tributyl (oleoyloxy)stannane
Uniqueness
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) is unique due to its specific structure, which includes an isopropylidene bridge and p-phenyleneoxy linkages. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
特性
CAS番号 |
24291-51-8 |
|---|---|
分子式 |
C39H68O2Sn2 |
分子量 |
806.4 g/mol |
IUPAC名 |
tributyl-[4-[2-(4-tributylstannyloxyphenyl)propan-2-yl]phenoxy]stannane |
InChI |
InChI=1S/C15H16O2.6C4H9.2Sn/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;6*1-3-4-2;;/h3-10,16-17H,1-2H3;6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
InChIキー |
TUEGQGMTVUFBHZ-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O[Sn](CCCC)(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


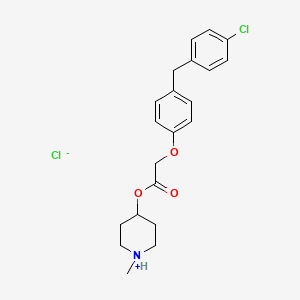
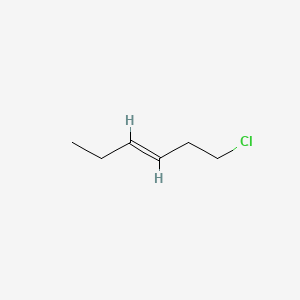
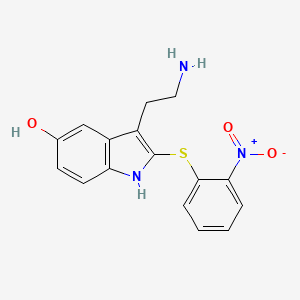
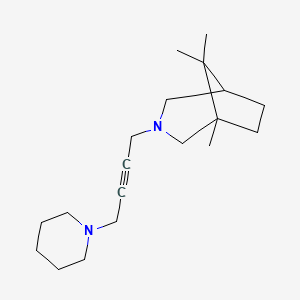
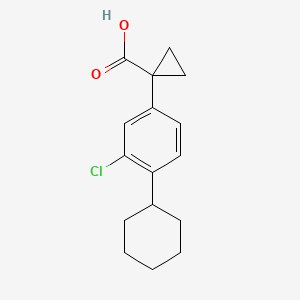
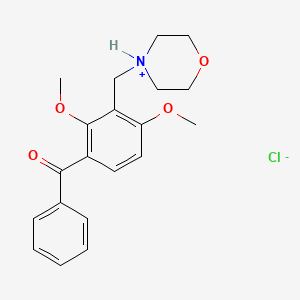


![3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13750648.png)
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)
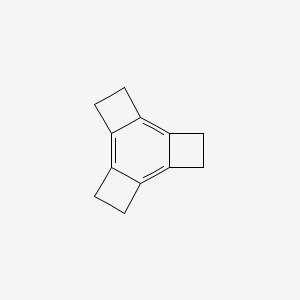
![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)


